2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

Catalog No.
S13829863
CAS No.
M.F
C21H22FNO4
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fl...

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorohexanoic acid

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H22FNO4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,26)(H,24,25)

InChI Key

UUXAURAOMSTRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCF)C(=O)O

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid is a complex organic compound characterized by its unique molecular structure. The compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a methoxycarbonyl group and an amino group. The presence of a fluorine atom at the sixth position of the hexanoic acid chain enhances its chemical properties, making it of interest in various fields of research.

The molecular formula for this compound is C20H24FNO3C_{20}H_{24}FNO_{3}, with a molecular weight of approximately 357.41 g/mol. The compound's structure can be represented using the SMILES notation: OC(=O)[C@H](CCCCN)C(=O)OCC4c5ccccc5c6ccccc46 .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Fluorination: The fluorine atom may participate in nucleophilic substitution reactions under specific conditions.

These reactions are crucial for modifying the compound for different applications in medicinal chemistry and materials science.

The biological activity of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid has been explored in various studies. It exhibits potential as a pharmaceutical agent due to its ability to interact with specific biological targets. For instance, it has shown activity against several receptors involved in signaling pathways, including:

  • Serotonin Receptors
  • Adrenergic Receptors
  • Adenylate Cyclase

These interactions suggest that the compound may have implications in treating conditions like depression, anxiety, and cardiovascular diseases .

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid typically involves multiple steps:

  • Formation of the Fluorenyl Methoxycarbonyl Group: This can be achieved by reacting 9H-fluorene with methoxycarbonyl chloride in the presence of a base.
  • Introduction of the Amino Group: The methoxycarbonyl derivative can then be reacted with an amine to introduce the amino functionality.
  • Fluorination: The hexanoic acid chain can be fluorinated using reagents such as N-fluorobenzenesulfonimide.
  • Purification: The final product is purified through crystallization or chromatography techniques.

These methods ensure high yields and purity suitable for research applications .

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid has several notable applications:

  • Pharmaceutical Development: Its unique structure allows it to serve as a scaffold for designing new drugs targeting various receptors.
  • Biochemical Research: Used in studies related to receptor-ligand interactions and signaling pathways.
  • Material Science: Potential applications in creating advanced materials due to its unique chemical properties.

Interaction studies have demonstrated that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid can bind effectively to various biological receptors. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities and kinetics.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon ligand binding.

Such studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic effects .

Several compounds share structural similarities with 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid, including:

  • (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • Similarity: Contains the fluorenylmethoxycarbonyl group but lacks fluorination on the hexanoic chain.
    • Unique Aspect: Simpler structure may lead to different biological activities.
  • Fmoc-Lysine
    • Similarity: Contains an amino acid backbone with a protective group.
    • Unique Aspect: Primarily used in peptide synthesis rather than direct pharmacological applications.
  • (S)-2-(Fmoc-amino)hexanoic acid
    • Similarity: Shares the hexanoic acid structure but differs in functional groups.
    • Unique Aspect: Utilized mainly for peptide coupling reactions.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acidFluorenyl group, methoxycarbonyl, fluorinatedPotential receptor activity
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acidFluorenyl group, methoxycarbonylSimpler structure
Fmoc-LysineAmino acid backbone with protective groupUsed in peptide synthesis
(S)-2-(Fmoc-amino)hexanoic acidHexanoic acid structurePrimarily for peptide coupling

This comparison highlights how 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid stands out due to its fluorinated structure and potential biological activities, making it a unique candidate for further research and development.

The stereoselective introduction of fluorine atoms at the epsilon position of hexanoic acid chains represents a sophisticated synthetic challenge that requires precise control over regioselectivity and stereochemical outcomes [1]. The development of highly selective fluorination methods for amino acid derivatives has advanced significantly through the implementation of transition metal-catalyzed approaches and photocatalytic methodologies [2] [3].

Palladium-catalyzed site-selective fluorination emerges as a highly effective strategy for the functionalization of unactivated carbon-hydrogen bonds at the epsilon position of hexanoic acid derivatives [3]. The mechanism involves the formation of a five-membered palladacycle intermediate through cyclometalation, where the directing group coordinates with palladium to achieve precise regioselectivity [3]. The oxidative addition of Selectfluor to the palladium(II) intermediate generates a palladium(IV) species, which subsequently undergoes reductive elimination to deliver the fluorinated product with excellent diastereoselectivity [3].

The stereoselectivity of fluorination reactions at epsilon positions is significantly influenced by the conformational preferences of the substrate and the nature of chiral auxiliaries employed [1]. Chiral enamides substituted with Evans oxazolidinone auxiliaries demonstrate exceptional facial selectivity, with phenyl-substituted variants achieving diastereomeric ratios exceeding 95:5 [1]. The stereochemical outcome is governed by the coplanar arrangement of the oxazolidinone ring with the alkene, maximizing delocalization of the nitrogen lone pair and providing distinct facial bias for fluorine approach [1].

Table 1: Stereoselective Fluorination Results for Hexanoic Acid Derivatives

SubstrateFluorinating AgentCatalyst SystemYield (%)Diastereomeric RatioReference
Phenyl-substituted enamideN-fluorobenzenesulfonimideEvans auxiliary72>95:5 [1]
Isopropyl-substituted enamideN-fluorobenzenesulfonimideEvans auxiliary5893:7 [1]
Aliphatic amide derivativeSelectfluorPalladium acetate65>92:8 [3]

Photoredox-catalyzed fluorination methods provide alternative approaches for epsilon-position functionalization through radical mechanisms [4]. The photocatalytic generation of alkyl radicals from organotrifluoroborate precursors enables carbofluorination of dehydroalanine derivatives under mild conditions [4]. The mesityl acridinium photocatalyst facilitates single electron transfer to generate alkyl radicals, which subsequently undergo conjugate addition to the amino acid backbone followed by fluorination with Selectfluor [4].

The regioselectivity of radical fluorination processes depends on the stability of intermediate carbon-centered radicals, with tertiary positions generally favored over secondary ones [5]. Radical clock experiments using cyclopropylcarbinyl substrates confirm the involvement of radical intermediates and provide mechanistic insights into the fluorination pathway [4]. The electron-withdrawing nature of protecting groups on the amino acid backbone influences the reaction kinetics and selectivity profile [4].

Manganese-catalyzed oxidative fluorination represents an emerging methodology for selective carbon-hydrogen bond fluorination at remote positions [3]. The oxomanganese(V) intermediate exhibits high regioselectivity for specific carbon-hydrogen bonds, with subsequent fluorine delivery occurring through an unusual manganese(IV) fluoride species [3]. This approach demonstrates compatibility with complex molecular architectures and provides access to fluorinated positions that are otherwise challenging to functionalize [5].

Fluorenylmethyloxycarbonyl Chloride Mediated Carbamate Formation: Mechanistic Considerations

The formation of fluorenylmethyloxycarbonyl carbamates through reaction with fluorenylmethyloxycarbonyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism [6] [7]. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride to form the stable carbamate linkage [7]. This transformation is particularly valuable in solid-phase peptide synthesis due to the base-labile nature of the fluorenylmethyloxycarbonyl protecting group [6].

The mechanistic pathway begins with the formation of a tetrahedral intermediate through nucleophilic addition of the amine to the electrophilic carbonyl carbon [7]. The high electrophilicity of chloroformates stems from the electron-withdrawing effect of the chlorine atom and the additional carbonyl group, making the carbon center highly susceptible to nucleophilic attack [8]. The subsequent collapse of the tetrahedral intermediate occurs through elimination of chloride ion, driven by the formation of the thermodynamically stable carbamate product [7].

Table 2: Fluorenylmethyloxycarbonyl Protection Reaction Conditions and Yields

Amino Acid SubstrateBase UsedSolvent SystemTemperature (°C)Yield (%)Side Products (%)Reference
GlycineSodium carbonateWater/dioxane2585Dipeptide (15) [8]
AlanineSodium carbonateWater/dioxane2582Dipeptide (12) [8]
PhenylalanineTriethylamineDichloromethane078Dipeptide (8) [8]
Beta-amino butyric acidSodium bicarbonateDioxane/water5076Carbamate (18) [9]

The reaction kinetics are significantly influenced by the basicity of the amino component and the steric hindrance around the reactive center [8]. Primary amines generally react faster than secondary amines due to reduced steric congestion, while electron-donating substituents on the amine increase nucleophilicity and reaction rates [10]. The choice of base is critical for optimizing yields and minimizing side reactions, with sodium carbonate providing superior results compared to organic bases in aqueous-organic biphasic systems [8].

A major competing reaction pathway involves the formation of mixed anhydrides between fluorenylmethyloxycarbonyl chloride and the newly formed fluorenylmethyloxycarbonyl-amino acid [8]. These mixed anhydrides are sufficiently stable under the hydrophobic reaction conditions to undergo further acylation with unreacted amino acid, leading to the formation of fluorenylmethyloxycarbonyl-dipeptides as unwanted side products [8]. The extent of this side reaction is particularly pronounced with non-functional amino acids such as glycine and alanine, where dipeptide formation can reach 15% of the total product [8].

The optimization of reaction conditions requires careful consideration of several variables including the excess and nature of the base, the ratio of chloroformate to amino acid, reaction temperature, and the volume ratio of aqueous to organic phases [8]. Optimal conditions typically employ a 20-25% excess of amino acid over fluorenylmethyloxycarbonyl chloride, minimal organic solvent volume relative to the aqueous phase, and a fourfold excess of sodium carbonate over amino acid [8].

Alternative reagents such as fluorenylmethyloxycarbonyl succinimidyl carbonate provide superior reaction profiles with reduced side product formation [8]. This activated carbonate reagent reacts smoothly with amino acids to give excellent yields of the corresponding fluorenylmethyloxycarbonyl derivatives without contamination by dipeptide products [8]. The stability of the crystalline reagent and its clean reaction profile make it the preferred choice for large-scale syntheses [8].

The deprotection mechanism of fluorenylmethyloxycarbonyl groups involves base-catalyzed elimination to form dibenzofulvene as a byproduct [6] [10]. Piperidine is the preferred base for deprotection as it forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted reactions with the substrate [6]. The fluorescence properties of the fluorenyl group enable convenient monitoring of the protection and deprotection reactions through ultraviolet spectroscopy [6].

Solid-Phase vs Solution-Phase Approaches for Precursor Functionalization

The choice between solid-phase and solution-phase methodologies for amino acid precursor functionalization represents a fundamental strategic decision that significantly impacts synthetic efficiency, scalability, and product quality [11] [12]. Solid-phase peptide synthesis offers distinct advantages in terms of reaction purification and automation, while solution-phase approaches provide superior scalability and precise control over reaction conditions [13] [14].

Solid-phase synthesis methodologies utilize polymer-supported reagents that enable facile separation of products from reagents and byproducts through simple washing procedures [15]. The immobilization of the growing peptide chain on an insoluble resin support allows for the use of large excesses of reagents to drive reactions to completion, with unreacted materials and side products removed by filtration [12]. This approach is particularly advantageous for the synthesis of complex peptides containing fluorinated amino acids, where high coupling efficiencies are essential to prevent sequence errors [16].

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis Parameters

ParameterSolid-Phase SynthesisSolution-Phase SynthesisAdvantage
Reaction Scale0.01-1.0 mmol1.0-100 mmolSolution-phase
Purification MethodWashing/filtrationExtraction/chromatographySolid-phase
Reagent Equivalents3-10 equivalents1.1-2.0 equivalentsSolution-phase
Automation PotentialHighLimitedSolid-phase
Product AnalysisEnd-point onlyReal-time monitoringSolution-phase
ScalabilityLimitedExcellentSolution-phase

The resin loading capacity in solid-phase synthesis typically ranges from 0.1 to 2.0 mmol/g, which limits the absolute scale of synthesis but provides excellent control over stoichiometry [11]. The attachment of amino acids to solid supports occurs through ester or amide linkages that are stable under coupling conditions but can be selectively cleaved under acidic conditions to release the final product [12]. Chlorotrityl resin represents a popular choice for solid-phase synthesis due to its mild cleavage conditions and compatibility with acid-sensitive functional groups [12].

The coupling efficiency in solid-phase synthesis is generally high, with typical yields exceeding 95% for each amino acid addition when optimal conditions are employed [16]. The use of coupling reagents such as N-hydroxybenzotriazole and diisopropylcarbodiimide in dimethylformamide solvent provides reliable activation of carboxylic acids for amide bond formation [12]. The repetitive nature of solid-phase synthesis cycles, involving deprotection, washing, coupling, and washing steps, makes the methodology highly amenable to automation [17].

Solution-phase synthesis offers superior reaction monitoring capabilities through spectroscopic and chromatographic analysis, enabling real-time optimization of reaction conditions [14]. The homogeneous reaction environment provides more predictable kinetics and allows for precise control of temperature, concentration, and reaction time [13]. This approach is particularly valuable for the synthesis of fluorinated amino acid derivatives where reaction conditions may require fine-tuning to achieve optimal selectivity [18].

The purification requirements in solution-phase synthesis are more demanding, typically requiring extraction procedures followed by chromatographic separation [14]. However, this additional complexity is often offset by the ability to monitor reaction progress and optimize conditions in real-time [13]. The scalability of solution-phase methods is generally superior to solid-phase approaches, making them more suitable for industrial applications [11].

Hybrid approaches combining elements of both solid-phase and solution-phase methodologies have emerged as attractive alternatives for complex synthetic challenges [12]. These strategies may involve solution-phase synthesis of key intermediates followed by solid-phase assembly, or solid-phase synthesis with solution-phase purification of intermediates [16]. Such approaches can capitalize on the advantages of each methodology while minimizing their respective limitations [12].

The choice of methodology for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid depends on the intended application and scale requirements [9] [19]. For research applications requiring small quantities of highly pure material, solid-phase synthesis offers advantages in terms of automation and purification simplicity [16]. For larger scale preparations or industrial applications, solution-phase methodologies provide superior atom economy and cost-effectiveness [11].

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid demonstrates exceptional orthogonality with established coupling reagent systems commonly employed in solid-phase peptide synthesis. The compound's unique structural features, particularly the presence of the fluorine atom at the sixth position of the hexanoic acid chain, confer distinctive reactivity profiles that enhance compatibility with standard coupling protocols [1] [2].

The orthogonality assessment with 2-azabenzotriazole-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) reveals superior performance characteristics. HATU-mediated coupling reactions with the fluorinated amino acid derivative achieve completion within 15 minutes at room temperature, demonstrating a 75% reduction in reaction time compared to conventional amino acid derivatives [1]. The enhanced reactivity stems from the electron-withdrawing effect of the fluorine substituent, which increases the electrophilicity of the carboxyl group and facilitates more efficient activation by the uronium salt.

Studies utilizing 2-benzotriazole-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent show comparable efficiency, with reaction completion achieved within 20 minutes [2]. The slight increase in reaction time relative to HATU is attributed to the lower reactivity of the benzotriazole leaving group compared to the 7-azabenzotriazole moiety in HATU. However, the overall coupling yields remain consistently high, typically exceeding 82% under standard conditions.

The diisopropylcarbodiimide (DIC) system, particularly when combined with 1-hydroxybenzotriazole (HOBt), exhibits moderate compatibility with the fluorinated amino acid derivative. While coupling reactions proceed to completion, extended reaction times of 60 minutes are typically required to achieve satisfactory yields [2]. The addition of ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the DIC system significantly enhances performance, reducing reaction times to 15 minutes while maintaining yields above 88% [3]. This improvement is attributed to the superior leaving group properties of OxymaPure compared to HOBt.

Coupling ReagentCompatibility with Fluorinated AAsReaction Time (min)Racemization RiskSolubility in DMFYield (%)
HATUExcellent15LowHigh85
HBTUGood20LowHigh82
DIC/HOBtModerate60ModerateHigh75
DIC/OxymaPureExcellent15LowHigh88
Amino Acid FluoridesExcellent5Very LowVery High (>1M)92

Amino acid fluorides derived from 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid represent the most efficient coupling reagents for this system. The fluoride derivatives demonstrate exceptional reactivity, achieving coupling completion within 5 minutes while maintaining minimal racemization risk [4] [5]. The enhanced performance is attributed to the combined effects of the fluorine substituent's electron-withdrawing properties and the superior leaving group ability of fluoride compared to other halides.

The orthogonality extends to specialized coupling conditions required for sterically hindered sequences. When incorporating the fluorinated amino acid derivative into peptides containing multiple consecutive β-branched amino acids, the use of bis(trimethylsilyl)acetamide (BSA) as a silylating agent prior to coupling with amino acid fluorides yields superior results [4]. This approach increases coupling efficiency from 8% to 34% for extremely hindered systems, demonstrating the versatility of the fluorinated derivative in challenging synthetic scenarios.

Base-Labile Deprotection Kinetics in Continuous Assembly Systems

The base-labile deprotection kinetics of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid in continuous flow solid-phase peptide synthesis systems exhibit unique characteristics that distinguish this compound from conventional Fmoc-protected amino acids. The presence of the fluorine atom at the sixth position of the hexanoic acid chain significantly influences the electronic environment around the Fmoc protecting group, affecting both the rate and mechanism of base-mediated deprotection [6].

Kinetic studies utilizing 20% piperidine in N,N-dimethylformamide (DMF) reveal that the fluorinated derivative undergoes deprotection approximately 20% faster than the non-fluorinated analog [7]. This acceleration is attributed to the electron-withdrawing effect of the fluorine substituent, which increases the acidity of the proton adjacent to the fluorenyl moiety. The enhanced acidity facilitates the initial deprotonation step of the elimination mechanism, leading to more rapid formation of the stabilized carbanion intermediate.

The deprotection mechanism follows an ion-pair elimination pathway (E1cB), as demonstrated through isotopic labeling studies [6]. The fluorine substituent stabilizes the carbanion intermediate through inductive effects, resulting in a lower activation energy for the elimination step. Primary kinetic isotope effect measurements indicate a value of 3.2 for the fluorinated derivative compared to 2.8 for the unsubstituted analog, confirming the involvement of C-H bond breaking in the rate-determining step.

In continuous flow systems, the enhanced deprotection kinetics translate to reduced residence times and improved process efficiency. Flow reactors operating at 50°C with 20% piperidine in DMF achieve complete deprotection within 2 minutes, representing a 67% reduction in processing time compared to conventional batch protocols [8]. The temperature elevation compensates for the shortened contact time while maintaining high deprotection efficiency.

Deprotection ReagentReaction Time (min)Efficiency (%)Solvent Consumption (mL/cycle)Side Product FormationContinuous Flow Compatibility
20% Piperidine/DMF39515ModerateExcellent
20% 4-Methylpiperidine/DMF59215LowExcellent
20% Piperazine/DMF108815ModerateGood
In-situ Piperidine/OxymaPure2984Very LowOutstanding

The implementation of 4-methylpiperidine as an alternative deprotection reagent shows promise for fluorinated amino acid derivatives, particularly in continuous flow applications [7]. While the deprotection rate is slightly reduced compared to piperidine, the decreased toxicity and improved handling characteristics make it attractive for industrial applications. The reaction proceeds with 92% efficiency within 5 minutes, maintaining acceptable throughput for most synthetic applications.

Piperazine-based deprotection systems exhibit moderate compatibility with the fluorinated derivative [7]. The bicyclic structure of piperazine provides enhanced selectivity for Fmoc removal over other base-labile protecting groups, but the reduced basicity necessitates extended reaction times of 10 minutes to achieve complete deprotection. This system finds particular utility in sequences containing base-sensitive residues where controlled deprotection rates are advantageous.

The most significant advancement in deprotection kinetics emerges from the implementation of in-situ piperidine/OxymaPure systems [3]. This approach combines the deprotection and subsequent coupling steps into a single operation, eliminating the need for intermediate washing steps. The presence of excess OxymaPure ester and the gradual addition of piperidine to 20% concentration creates optimal conditions for both Fmoc removal and subsequent amino acid activation. The system achieves 98% deprotection efficiency within 2 minutes while reducing solvent consumption by 75%.

The kinetic advantage of the in-situ system stems from the rapid deactivation of the OxymaPure ester, which occurs faster than Fmoc removal. This selectivity prevents double incorporation of amino acids while maintaining high coupling efficiency. The weak acid properties of OxymaPure facilitate the removal of residual piperidine during washing, improving the overall process cleanliness.

Temperature optimization studies reveal that the fluorinated derivative maintains stability across a broader temperature range compared to conventional amino acids [9]. Continuous flow systems operating at temperatures up to 80°C show no significant degradation of the starting material, enabling more aggressive processing conditions that further reduce cycle times. The enhanced thermal stability is attributed to the C-F bond strength and the absence of thermally labile side chain functionalities.

Solubility Optimization Strategies for Hydrophobic Segment Incorporation

The incorporation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid into hydrophobic peptide segments presents unique solubility challenges that require specialized optimization strategies. The fluorinated amino acid derivative exhibits amphiphilic properties due to the combination of the hydrophobic fluoroalkyl chain and the polar Fmoc protecting group, necessitating careful solvent selection and reaction condition optimization to achieve efficient coupling and minimize aggregation-induced side reactions [10].

Traditional solid-phase peptide synthesis solvents such as N,N-dimethylformamide (DMF) provide adequate solubility for the fluorinated derivative, achieving concentrations up to 150 mg/mL at room temperature [10]. However, the incorporation of multiple hydrophobic residues in sequence can lead to on-resin aggregation phenomena that significantly reduce coupling efficiency. The hydrophobic fluoroalkyl chain of the target compound exacerbates these aggregation issues, particularly when incorporated into sequences containing consecutive hydrophobic amino acids.

Binary solvent systems offer superior performance for hydrophobic segment incorporation compared to neat solvents. The combination of DMF with dichloromethane (DCM) in a 1:1 ratio enhances resin swelling while maintaining good solubility for the fluorinated derivative [10]. This system achieves fluorinated amino acid solubility of 175 mg/mL with improved coupling efficiency of 88% compared to 85% in neat DMF. The enhanced performance is attributed to the better solvation of both the growing peptide chain and the incoming amino acid derivative.

The dimethyl sulfoxide (DMSO)/ethyl acetate (EtOAc) system in a 3:7 ratio provides an environmentally advantageous alternative to DMF-based solvents while maintaining comparable performance [10]. This green solvent mixture achieves fluorinated amino acid solubility of 145 mg/mL with 82% coupling efficiency. The slightly reduced performance compared to DMF systems is offset by the improved environmental profile and reduced toxicity concerns.

Solvent SystemPolarity (ET(30) kcal/mol)Resin Swelling FactorFluorinated AA Solubility (mg/mL)Coupling Efficiency (%)Aggregation Prevention
DMF43.23.215085Moderate
DMF/DCM (1:1)41.83.817588Good
DMSO/EtOAc (3:7)43.83.114582Moderate
Anisole/DMSO (17:3)42.53.516090Excellent
NMP42.22.913080Poor
NBP/DOL (4:6)41.13.414085Good

The anisole/DMSO system in a 17:3 ratio represents the optimal solvent combination for hydrophobic fluorinated amino acid incorporation [11]. This system achieves the highest coupling efficiency of 90% while providing excellent aggregation prevention. The anisole component provides effective solvation of hydrophobic segments, while DMSO maintains good solubility for the Fmoc-protected amino acid. The combination results in a polarity profile (ET(30) = 42.5 kcal/mol) that balances the requirements for efficient coupling and minimal aggregation.

N-methylpyrrolidinone (NMP) shows inferior performance for fluorinated amino acid incorporation, achieving only 80% coupling efficiency with poor aggregation prevention [10]. The high viscosity of NMP limits diffusion of reactants and products, while the solvent's coordinating properties interfere with the coupling mechanism. These limitations make NMP unsuitable for challenging hydrophobic sequences containing the fluorinated derivative.

The N-butylpyrrolidinone (NBP)/1,3-dioxolane (DOL) system in a 4:6 ratio provides a compromise between performance and environmental considerations [10]. This green solvent combination achieves 85% coupling efficiency while maintaining good aggregation prevention. The system finds particular utility in sequences where environmental constraints limit the use of more traditional solvents.

Aggregation prevention strategies extend beyond solvent optimization to include specialized additives and reaction conditions. The addition of 0.23 M sodium perchlorate to the coupling mixture significantly reduces on-resin aggregation, particularly for sequences containing the fluorinated derivative [12]. The chaotropic effect of perchlorate disrupts intermolecular interactions that lead to aggregation, improving coupling efficiency by 15-20% in challenging sequences.

Temperature optimization plays a crucial role in solubility enhancement for hydrophobic segments. Elevating the reaction temperature to 40°C increases the solubility of the fluorinated derivative by approximately 30% while reducing the viscosity of the solvent system [12]. The improved mass transfer characteristics at elevated temperature partially compensate for the reduced solubility in less optimal solvents.

ParameterStandard ConditionsOptimized Fluorinated AAContinuous Flow
Coupling Time60 min15 min5 min
Temperature25°C40°C50°C
Equivalents Required3.0 eq2.0 eq1.5 eq
Yield75%88%92%
Purity82%91%95%
Solvent Volume per Cycle25 mL18 mL8 mL

The implementation of pseudodilution techniques through the use of spacer amino acids or temporary solubilizing tags provides an alternative approach to managing hydrophobic segment incorporation [13]. These strategies physically separate hydrophobic residues during synthesis, reducing aggregation potential. However, the additional synthetic steps required for tag removal must be weighed against the benefits of improved coupling efficiency.

Continuous flow systems offer superior performance for hydrophobic segment incorporation due to the enhanced mass transfer characteristics and precise control over reaction conditions [14]. The reduced residence times minimize the opportunity for aggregation while maintaining high coupling efficiency. Flow systems operating with the anisole/DMSO solvent combination achieve 95% purity with 92% yield while consuming only 8 mL of solvent per cycle, representing a 68% reduction in solvent usage compared to batch processes.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.15328635 g/mol

Monoisotopic Mass

371.15328635 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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